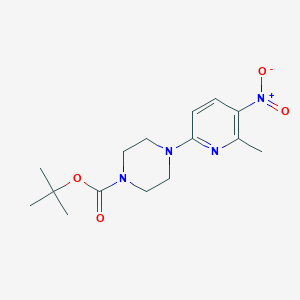
Benzonitrile, 3-(2-nitroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile is an aromatic organic compound with the formula C6H5(CN), abbreviated PhCN . It is a colorless liquid with a sweet bitter almond odor . The compound “Benzonitrile, 3-(2-nitroethenyl)-” is a derivative of Benzonitrile.
Synthesis Analysis
Benzonitrile can be synthesized via the ammoxidation of benzene, which involves the reaction of benzene with ammonia and oxygen, typically in the presence of a catalyst like molybdenum or bismuth oxides . An alternative pathway to synthesize Benzonitrile is the Rosenmund-von Braun reaction . This synthesis involves the bromination of benzene to form bromobenzene, which is then reacted with copper (I) cyanide to yield Benzonitrile .Molecular Structure Analysis
The molecular structure of Benzonitrile features an aromatic benzene ring connected to a nitrile functional group (-C≡N) . This simple yet crucial structural configuration contributes to the compound’s reactivity and polarity . The presence of a nitrile group makes Benzonitrile a potent electrophile, thus readily participating in numerous chemical reactions .Chemical Reactions Analysis
The regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide 1 and β-phosphorylated analogues of nitroethenes 2a–c has been studied . The results show that benzonitrile N-oxide 1 can be classified both as a moderate electrophile and moderate nucleophile, while β-phosphorylated analogues of nitroethenes 2a–c can be classified as strong electrophiles and marginal nucleophiles .Physical And Chemical Properties Analysis
The pure form of Benzonitrile is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .Mechanism of Action
Safety and Hazards
Future Directions
The recent discovery of benzonitrile, one of the simplest nitrogen-bearing polar aromatic molecules, in the interstellar medium motivates structural characterization of the benzonitrile-containing molecular ions as potential precursors for nitrogen-containing complex organics in space . This could open up new avenues for research in astrochemistry .
properties
CAS RN |
62248-92-4 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3-[(E)-2-nitroethenyl]benzonitrile |
InChI |
InChI=1S/C9H6N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-6H/b5-4+ |
InChI Key |
CDJHTQWXSZMZNZ-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)







![2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B8271479.png)

![4-bromo-2-[(E)-2-nitroethenyl]phenol](/img/structure/B8271483.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)
![2-[(2,4,5-trichlorophenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B8271500.png)